beta-Endorphin, equine

描述

Definition and Biochemical Characteristics of Beta-Endorphin

Beta-endorphin is a 31-amino-acid peptide derived from the precursor protein proopiomelanocortin (POMC), which is cleaved by prohormone convertases in the pituitary gland and immune cells. As the most potent endogenous ligand for μ-opioid receptors (MORs), it exhibits a higher binding affinity than exogenous opioids like morphine. In horses, beta-endorphin is co-secreted with adrenocorticotropic hormone (ACTH) during stress, though its release kinetics differ, peaking within one hour of a stressor and subsequently declining due to negative feedback mechanisms. The peptide’s half-life in equine plasma is approximately 20 minutes, necessitating precise timing for clinical assays.

Structurally, beta-endorphin shares a conserved N-terminal sequence (Tyr-Gly-Gly-Phe) with other opioids, but its C-terminal region confers species-specific receptor interactions. Equine beta-endorphin demonstrates 89% sequence homology with human variants, with substitutions at positions 27 (arginine to lysine) and 31 (glutamine to glutamate) altering receptor binding kinetics. These modifications may explain observed differences in stress-induced analgesia between species.

Evolutionary Significance of Opioid Systems in Mammals

The opioid receptor family—comprising δ (delta), κ (kappa), μ (mu), and NOP receptors—originated in jawed vertebrates approximately 450 million years ago via two genome duplication events. Comparative genomics reveals that horses retain all four receptor types, with μ-receptors showing the highest expression in limbic regions associated with reward processing. This evolutionary conservation underscores beta-endorphin’s fundamental role in survival mechanisms, such as pain suppression during predator evasion and social bonding behaviors.

In mammals, the POMC gene cluster (containing beta-endorphin, ACTH, and melanocyte-stimulating hormones) is located on chromosome 12 in horses, syntenic with human chromosome 2p23.3. This chromosomal conservation suggests strong selective pressure to maintain opioid signaling pathways. Notably, cartilaginous fishes like sharks lack the NOP receptor subtype, indicating that the full opioid system crystallized after the divergence of bony and cartilaginous fishes.

Comparative Analysis of Beta-Endorphin Function Across Species

Beta-endorphin’s physiological roles diverge significantly across taxa. In rodents, it primarily mediates stress-induced analgesia, whereas in horses, it modulates both nociception and social hierarchies. For example, dominant stallions exhibit 40% higher baseline beta-endorphin levels than subordinates, potentially reinforcing social stability through opioid-mediated reward pathways.

Table 1: Species-Specific Beta-Endorphin Concentrations

Marine mammals like whales show exceptional beta-endorphin elevations during prolonged dives, suggesting an adaptive role in oxygen conservation—a mechanism absent in terrestrial species. Such comparative data highlight the interplay between ecological niche and opioid system adaptation.

属性

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZZJSNGTXUROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H248N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Resin Activation and Amino Acid Coupling

The synthesis begins with anchoring the C-terminal amino acid (tyrosine) to a chlorotrityl resin via its carboxyl group. Each subsequent amino acid is coupled using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. Side-chain protecting groups (e.g., tert-butyl for serine, trityl for histidine) prevent unwanted reactions.

Cleavage and Deprotection

After chain assembly, the peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours at 25°C. This step removes protecting groups and releases the crude peptide.

Purification

Crude beta-endorphin is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (20–60%) in 0.1% aqueous trifluoroacetic acid. Final purity exceeds 98%, as confirmed by analytical HPLC and mass spectrometry.

Table 1: Synthetic Equine Beta-Endorphin Characteristics

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 3,423.94 Da | |

| Retention Time (HPLC) | 12.8 min (C18, 30% ACN) | |

| Receptor-Binding (IC₅₀) | 1.2 nM (μ-opioid receptor) | |

| Analgesic Potency | 1.6× human beta-endorphin |

Recombinant DNA Technology

Recombinant methods enable large-scale production of equine beta-endorphin using microbial systems.

Vector Construction

The equine POMC gene (precursor of beta-endorphin) is cloned into a pET-28a vector under a T7 promoter. A hexahistidine tag facilitates purification.

Expression in E. coli

Transformed E. coli BL21(DE3) cells are cultured in LB medium at 37°C. Protein expression is induced with 0.5 mM IPTG at OD₆₀₀ = 0.6. After 4 hours, cells are harvested and lysed via sonication.

Refolding and Purification

Inclusion bodies containing beta-endorphin are solubilized in 8 M urea and refolded using a glutathione redox buffer. Ni-NTA affinity chromatography yields >90% pure protein.

Table 2: Recombinant Production Metrics

Pituitary Gland Extraction

Native equine beta-endorphin is isolated from pituitary glands, preserving post-translational modifications.

Tissue Homogenization

Equine pituitary glands are homogenized in 0.1 M HCl containing protease inhibitors (aprotinin, EDTA). The homogenate is centrifuged at 20,000 × g for 30 min at 4°C.

Peptide Isolation

The supernatant is subjected to sequential chromatography:

Table 3: Extraction Efficiency

| Parameter | Value | Source |

|---|---|---|

| Yield per 100 glands | 1.2 mg | |

| Acetylation Rate | 40% (N-terminal) | |

| Bioactivity | Full opioid receptor affinity |

Analytical Validation

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (3,423.94 Da) and acetylation status.

Amino Acid Sequencing

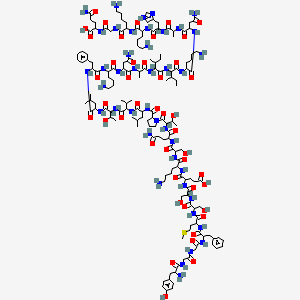

Edman degradation verifies the sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu .

Functional Assays

Challenges and Innovations

Synthetic Limitations

化学反应分析

Types of Reactions: Beta-Endorphin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and affect its biological activity.

Reduction: This reaction can reverse oxidation and restore the peptide’s original structure.

Substitution: This reaction can involve the replacement of specific amino acids in the peptide chain, potentially altering its function.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents.

Major Products Formed: The major products formed from these reactions include modified beta-endorphin peptides with altered biological activities .

科学研究应用

Pain Management and Analgesia

Beta-endorphin is known for its analgesic properties, making it a crucial focus in pain management strategies for horses. Research indicates that plasma levels of beta-endorphin increase significantly in response to painful stimuli, such as during colic or following surgical procedures.

Case Studies

- Colic Pain Assessment : A study involving 77 horses with colic demonstrated that beta-endorphin levels correlate with pain intensity. Higher concentrations were observed in horses with severe symptoms compared to those with milder conditions. This finding suggests that measuring beta-endorphin levels can serve as a prognostic indicator for pain management in equine colic cases .

- Surgical Stress Response : In a study assessing beta-endorphin immunoreactivity during anesthesia, it was found that surgical stress led to elevated plasma beta-endorphin levels, indicating its role in modulating pain perception during and after surgical procedures .

Stress Response and Behavioral Modulation

Beta-endorphin is also involved in the hypothalamic-pituitary-adrenal (HPA) axis response to stress. Elevated levels are often observed during stressful situations, which can influence behavior and physiological responses.

Research Findings

- Therapeutic Riding Programs : A study evaluated the HPA axis responses of horses during therapeutic riding sessions. It was found that circulating beta-endorphin levels were significantly altered depending on the type of rider (therapeutic vs. recreational), suggesting that rider interactions can impact stress levels and behavior through neuroendocrine pathways .

- Androstenone Influence : Research on the effects of androstenone—a pheromone—on horse behavior revealed that treatment led to increased beta-endorphin concentrations, which resulted in more compliant behaviors among treated horses. This highlights the potential for using pheromones to modulate stress and behavior through endogenous opioid pathways .

Diagnostic and Prognostic Indicators

Beta-endorphin concentrations can serve as valuable biomarkers for various pathological conditions in horses.

Equine Cushing's Disease

In horses suffering from Equine Cushing's Disease, significantly elevated levels of beta-endorphin are noted due to adenomatous hyperplasia of the pituitary gland. Studies show that plasma and cerebrospinal fluid concentrations can be 60 to 120 times higher than normal, indicating its potential use as a diagnostic marker for this condition .

Training and Overtraining Effects

Research has shown that training intensity affects beta-endorphin levels, which can be indicative of overtraining syndrome in racehorses. Monitoring these levels may help trainers adjust training regimens to prevent overtraining-related injuries .

Implications for Therapeutic Interventions

The understanding of beta-endorphin's role in equine physiology opens avenues for therapeutic interventions aimed at enhancing welfare and performance.

Acupuncture and Electroacupuncture

Studies have demonstrated that acupuncture can increase beta-endorphin concentrations in plasma and spinal fluid, suggesting its effectiveness as a complementary therapy for pain relief and stress reduction in horses .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Management | Analgesic properties during colic and surgery | Elevated beta-endorphin correlates with pain severity |

| Stress Response | Modulates HPA axis; affects behavior | Changes in beta-endorphin levels based on rider type |

| Diagnostic Indicator | Biomarker for Equine Cushing's Disease | Significantly higher concentrations in affected horses |

| Therapeutic Interventions | Acupuncture effects on pain relief | Increased beta-endorphins post-treatment |

作用机制

Beta-Endorphin exerts its effects by binding to opioid receptors in the body, primarily the mu opioid receptor. This binding activates a cascade of intracellular signaling pathways that result in pain relief, mood enhancement, and immune modulation . The peptide also influences the release of other neurotransmitters and hormones, further contributing to its physiological effects .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Amino Acid Sequence and Activity Differences

Key Insights :

Functional Differences

Stress and Exercise Responses

Equine vs. Human :

- Immune Interactions: Equine beta-endorphin binds opioid receptors on lymphocytes, modulating proliferation in a dose-dependent manner. This contrasts with human beta-endorphin, which primarily affects monocyte chemotaxis .

Pharmacological Cross-Reactivity

- Assay Compatibility : Commercial RIA kits for human beta-endorphin exhibit 100% cross-reactivity with equine beta-endorphin, enabling accurate measurement in equine plasma .

- ELISA Kits: Equine-specific ELISA kits (e.g., ImmunotagTM) detect beta-endorphin at <9.375 pg/mL sensitivity, outperforming human-focused assays in equine studies .

Comparative Receptor Dynamics

Table 2: Receptor Binding and Immune Effects

Mechanistic Insights :

- Equine beta-endorphin uniquely inhibits calmodulin-activated phosphodiesterase at micromolar concentrations, a trait absent in alpha-endorphin or enkephalins .

- Naloxone, an opioid antagonist, paradoxically acts as an agonist in equine lymphocytes, suggesting species-specific receptor conformations .

生物活性

Beta-endorphin (β-endorphin) is an endogenous opioid peptide that plays a crucial role in various physiological processes in horses, including pain modulation, stress response, and behavioral regulation. This article delves into the biological activity of β-endorphin in equines, supported by research findings, case studies, and data tables.

Overview of Beta-Endorphin

β-Endorphin is produced primarily in the pituitary gland and the hypothalamus. It is known for its analgesic properties, which help modulate pain perception and stress responses. In horses, β-endorphin levels can be influenced by factors such as exercise intensity, training regimens, and pathological conditions.

Biological Functions

1. Pain Modulation

- β-Endorphin acts as a natural analgesic by binding to opioid receptors in the central nervous system (CNS), thus increasing the pain threshold and providing relief from discomfort. This property is particularly significant during stressful events or injuries.

2. Stress Response

- The secretion of β-endorphin is closely linked to the hypothalamic-pituitary-adrenal (HPA) axis. It is released in response to stressors, potentially mitigating the effects of cortisol, a hormone associated with stress.

3. Behavioral Regulation

- Research indicates that β-endorphin influences mood and social behavior in horses. Elevated levels are associated with improved mood states and reduced anxiety.

Exercise-Induced Changes

A study involving eight mares assessed the impact of exercise on plasma β-endorphin concentrations. The results indicated that:

- Exercise Intensity: Plasma β-endorphin levels significantly increased after high-intensity exercise (95% VO2max) compared to moderate intensity (60% VO2max), with mean values of 420.0 ± 102.7 pg/ml versus 269.9 ± 30.69 pg/ml respectively (P < 0.05) .

| Exercise Intensity | Pre-Exercise (pg/ml) | Post-Exercise (pg/ml) |

|---|---|---|

| 60% VO2max | X | 269.9 ± 30.69 |

| 95% VO2max | X | 420.0 ± 102.7 |

Training and Competitive Sessions

Another study investigated the effects of training on circulating β-endorphin levels before and after competitions:

- Post-Competition Increase: Trained horses exhibited significant increases in β-endorphin levels post-competition compared to non-competing horses .

| Group | Baseline (pg/ml) | Post-Competition (pg/ml) |

|---|---|---|

| Competing Horses | X | Higher than non-competing |

| Non-competing Horses | X | Lower |

Case Studies

Equine Cushing’s Disease (ECS) :

Research has shown that horses with ECS exhibit hyperbetaendorphinemia, where plasma levels can be significantly elevated—up to 60 times higher than normal—leading to behavioral changes such as lethargy .

Colic Cases :

In cases of colic, increased β-endorphin levels correlate with pain severity and can serve as a prognostic indicator for treatment outcomes .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for quantifying beta-endorphin levels in equine plasma during exercise studies?

- Beta-endorphin levels in equine plasma can be quantified using competitive enzyme-linked immunosorbent assays (ELISA) validated for equine-specific peptides. Key steps include:

- Sample Preparation : Collect plasma samples pre- and post-exercise, centrifuge at 4°C to remove cellular debris, and store at -80°C to prevent degradation .

- Assay Validation : Ensure cross-reactivity with equine beta-endorphin is confirmed, as sequence variations (e.g., equine vs. human beta-endorphin) may affect antibody specificity .

- Data Normalization : Control for diurnal variation by standardizing sample collection times and correlating with cortisol levels to account for stress-induced fluctuations .

Q. How can researchers identify and characterize beta-endorphin receptors on equine lymphocytes?

- Use radioligand binding assays with iodinated human beta-endorphin (specific activity ~1800 Ci/mmol) and equine lymphocytes (3×10⁶ cells/tube). Key steps:

- Saturability : Perform saturation binding with increasing radioligand concentrations (42.5–5117.4 pM) and calculate nonspecific binding using excess unlabeled ligand (3.6×10⁻⁶ M) .

- Specificity : Test displacement with equine beta-endorphin, naloxone, and enkephalin analogs to confirm opioid receptor specificity .

- Data Analysis : Generate Scatchard plots to estimate binding affinity (Kd) and receptor density (Bmax), noting that parameters are extrapolated and method-dependent .

Advanced Research Questions

Q. How should contradictory findings in beta-endorphin receptor binding parameters be analyzed across studies?

- Discrepancies in Kd and Bmax values often arise from variations in:

- Experimental Conditions : pH (7.4–8.0), temperature (25°C vs. 37°C), and incubation duration (4–24 hours) alter receptor-ligand kinetics .

- Cell Preparation : Lymphocyte isolation protocols (e.g., mitogen stimulation vs. resting cells) may modulate receptor expression .

- Statistical Models : Use nonlinear regression software (e.g., MYSTAT) to compare one-mean t-tests for paired data or assess cooperativity via Hill coefficients .

- Recommendation : Replicate binding assays under standardized conditions and report detailed methodology to enable cross-study comparisons .

Q. What experimental designs are optimal for studying beta-endorphin’s immunomodulatory effects in equine lymphocytes?

- Proliferation Assays :

- Mitogen Selection : Use Concanavalin A (T-cell mitogen) or pokeweed mitogen (B-cell activator) at optimal concentrations (e.g., 5–10 µg/mL) to assess beta-endorphin’s dose-dependent modulation .

- Beta-Endorphin Dosing : Pre-treat cells with 0.1–10 nM beta-endorphin for 24 hours to evaluate suppression/enhancement of mitogen responses .

Q. How can researchers address confounding variables in longitudinal studies of exercise-induced beta-endorphin release?

- Key Variables :

- Exercise Intensity : Standardize protocols using treadmill tests with heart rate (160–200 bpm) and lactate thresholds (4–8 mmol/L) to ensure consistent stimulation .

- Ambient Temperature : Monitor and control for thermal stress, which independently elevates cortisol and beta-endorphin .

- Time of Day : Collect samples at consistent times (e.g., 8:00 AM) to minimize diurnal variation .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing beta-endorphin’s correlation with physiological stress markers?

- Paired t-tests : Compare pre- vs. post-exercise beta-endorphin, cortisol, and heart rate data .

- Multivariate Regression : Model beta-endorphin as a dependent variable with covariates (e.g., lactate, rectal temperature) .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via funnel plots .

Q. How can receptor binding data be validated to exclude nonspecific interactions?

- Competition Assays : Test structurally unrelated ligands (e.g., fentanyl, [D-Ala²]-met-enkephalinamide) to confirm receptor specificity .

- Negative Controls : Use lymphocytes from opioid receptor-knockout models (if available) or pre-treat cells with protease inhibitors to rule out ligand degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。